molecular formula C16H16BrN3O B5492431 1-(2-bromobenzoyl)-4-(2-pyridinyl)piperazine

1-(2-bromobenzoyl)-4-(2-pyridinyl)piperazine

Cat. No. B5492431
M. Wt: 346.22 g/mol
InChI Key: SVSJCCUPYYRDIQ-UHFFFAOYSA-N
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Description

“1-(2-bromobenzoyl)-4-(2-pyridinyl)piperazine” is a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridinium salts, which are structurally similar, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have been synthesized through various routes and have shown a wide range of reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, related compounds such as pinacol boronic esters have been used in various reactions, including protodeboronation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, bromo-substituted pyridines typically have higher molecular weights due to the presence of bromine .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many pyridinium salts have shown anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .

Future Directions

The future directions for research on this compound would likely depend on its specific properties and potential applications. Pyridinium salts and related compounds have been studied for their potential applications in materials science and biological issues related to gene delivery .

properties

IUPAC Name

(2-bromophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O/c17-14-6-2-1-5-13(14)16(21)20-11-9-19(10-12-20)15-7-3-4-8-18-15/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSJCCUPYYRDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Bromo-phenyl)-(4-pyridin-2-yl-piperazin-1-yl)-methanone

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